molecular formula C9H5NO B15224142 5-Ethynylfuro[2,3-b]pyridine

5-Ethynylfuro[2,3-b]pyridine

Cat. No.: B15224142
M. Wt: 143.14 g/mol
InChI Key: FJTABJOHMPSLLX-UHFFFAOYSA-N
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Description

5-Ethynylfuro[2,3-b]pyridine is a fused heterocyclic compound comprising a pyridine ring fused with a furan ring at the [2,3-b] position. The ethynyl (-C≡CH) substituent at the 5-position enhances its reactivity, making it a versatile intermediate in organic synthesis and drug discovery .

Key features of this compound:

  • Core Structure: Furo[2,3-b]pyridine (oxygen-based fused ring system).
  • Functional Group: Ethynyl moiety at position 5, enabling click chemistry and cross-coupling reactions.

Properties

Molecular Formula

C9H5NO

Molecular Weight

143.14 g/mol

IUPAC Name

5-ethynylfuro[2,3-b]pyridine

InChI

InChI=1S/C9H5NO/c1-2-7-5-8-3-4-11-9(8)10-6-7/h1,3-6H

InChI Key

FJTABJOHMPSLLX-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=C2C(=C1)C=CO2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 5-Ethynylfuro[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction of the ethynyl group can yield alkenyl or alkyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Ethynylfuro[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions suggest that the compound may disrupt key cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

The fused heterocyclic core and substituent positions critically determine physicochemical and biological properties.

Compound Core Heteroatom Key Substituents Electronic Profile Key References
5-Ethynylfuro[2,3-b]pyridine Oxygen (furan) Ethynyl at C5 Electron-rich due to O
Thieno[2,3-b]pyridines Sulfur (thiophene) Varied (e.g., carbonyl, halides) Moderate electron density
Pyrrolo[2,3-b]pyridines Nitrogen (pyrrole) Ethynyl, bromo, aryl Electron-deficient due to N
Chromeno[2,3-b]pyridines Oxygen (benzene-fused) O-substitutions (e.g., phenoxy) Highly planar, conjugated

Key Observations :

  • Reactivity: The ethynyl group in this compound facilitates Sonogashira or Suzuki couplings, similar to pyrrolo derivatives .
  • Solubility: Oxygen in furo/chromeno derivatives may improve aqueous solubility compared to sulfur/nitrogen analogs.

Key Insights :

  • Thieno Derivatives: Exhibit strong anti-cancer activity but face metabolic instability due to sulfur oxidation .
  • Pyrrolo Derivatives : High potency as kinase inhibitors (e.g., FGFR1) but may require solubilizing groups .
  • Chromeno Derivatives: Dual medicinal/materials applications (e.g., pranoprofen analogs and corrosion inhibitors) .

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